molecular formula C6H6BrN3O2 B14543902 2-(5-Bromo-2-furoyl)guanidine CAS No. 62120-08-5

2-(5-Bromo-2-furoyl)guanidine

Cat. No.: B14543902
CAS No.: 62120-08-5
M. Wt: 232.03 g/mol
InChI Key: VZSLQWLDYHBVIW-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-furoyl)guanidine is a chemical compound that features a guanidine group attached to a furan ring substituted with a bromine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-furoyl)guanidine typically involves the acylation of guanidine with 5-bromo-2-furoyl chloride. This reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction can be represented as follows:

Guanidine+5-Bromo-2-furoyl chlorideThis compound\text{Guanidine} + \text{5-Bromo-2-furoyl chloride} \rightarrow \text{this compound} Guanidine+5-Bromo-2-furoyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar acylation reactions. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-2-furoyl)guanidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The furan ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the furan ring.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

2-(5-Bromo-2-furoyl)guanidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-furoyl)guanidine involves its interaction with molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The furan ring and bromine atom contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

  • 2-(5-Chloro-2-furoyl)guanidine
  • 2-(5-Methyl-2-furoyl)guanidine
  • 2-(5-Nitro-2-furoyl)guanidine

Comparison: 2-(5-Bromo-2-furoyl)guanidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, methyl, and nitro analogs, the bromine-substituted compound may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

5-bromo-N-(diaminomethylidene)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c7-4-2-1-3(12-4)5(11)10-6(8)9/h1-2H,(H4,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSLQWLDYHBVIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C(=O)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977726
Record name 5-Bromo-N-carbamimidoylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62120-08-5
Record name 2-Furancarboxamide, N-(aminoiminomethyl)-5-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062120085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-N-carbamimidoylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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